5,6-Difluoro-2-(heptadecan-9-YL)-2H-benzo[D][1,2,3]triazole
Description
5,6-Difluoro-2-(heptadecan-9-yl)-2H-benzo[d][1,2,3]triazole is a fluorinated benzotriazole derivative featuring a linear C17 alkyl chain (heptadecan-9-yl) at the N2 position and fluorine atoms at the 5,6-positions of the benzotriazole core. This compound is synthesized via palladium-catalyzed cross-coupling reactions, as demonstrated in , where it is functionalized with 4-methoxyphenyl groups at the 4,7-positions, yielding a white solid with a melting point of 69–70 °C and a molecular weight of 628.37 g/mol (HRMS data) . Its structure is critical for applications in organic electronics, particularly as a building block for conjugated polymers in solar cells and field-effect transistors (OFETs) due to its electron-withdrawing fluorine substituents and solubility-enhancing alkyl chain .
Properties
IUPAC Name |
5,6-difluoro-2-heptadecan-9-ylbenzotriazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H37F2N3/c1-3-5-7-9-11-13-15-19(16-14-12-10-8-6-4-2)28-26-22-17-20(24)21(25)18-23(22)27-28/h17-19H,3-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJNNJYLDIHASHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CCCCCCCC)N1N=C2C=C(C(=CC2=N1)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H37F2N3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.6 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Difluoro-2-(heptadecan-9-YL)-2H-benzo[D][1,2,3]triazole typically involves the following steps:
Formation of the Benzotriazole Core: The benzotriazole core can be synthesized through a cyclization reaction involving an appropriate precursor such as 2-nitroaniline and sodium azide.
Introduction of Fluorine Atoms: The fluorine atoms are introduced via electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Heptadecan-9-YL Group: The heptadecan-9-YL group can be attached through a Friedel-Crafts alkylation reaction using heptadecan-9-yl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base like sodium hydride (NaH).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry:
- Used as a building block for the synthesis of more complex organic molecules.
- Employed in the development of new materials with unique properties.
Biology:
- Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine:
- Explored as a potential drug candidate for various therapeutic applications.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 5,6-Difluoro-2-(heptadecan-9-YL)-2H-benzo[D][1,2,3]triazole involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s ability to form strong interactions with biological targets, potentially leading to inhibition of enzymes or disruption of cellular processes. The heptadecan-9-YL group may contribute to the compound’s lipophilicity, facilitating its penetration into biological membranes.
Comparison with Similar Compounds
Comparison with Structural Analogues
Fluorinated Benzotriazole Derivatives
PTTBTz-F (Poly[2-(2-hexyldecyl)-5,6-difluoro-4-(thieno[3,2-b]thiophen-2-yl)-2H-benzo[d][1,2,3]triazole])
- Substituents : 5,6-difluoro, branched 2-hexyldecyl chain.
- Properties: Exhibits a hole mobility of 4.49 × 10⁻² cm² V⁻¹ s⁻¹ after annealing at 305 °C, nearly three orders of magnitude higher than the non-fluorinated analogue PTTBTz. The fluorine atoms enhance interchain π-π stacking and edge-on molecular orientation, improving charge transport .
- Application : High-performance OFETs.
BTzDT2FBT (Poly[(2-tetradecyl-5,6-bis(tetradecyloxy)-2H-benzo[d][1,2,3]triazole)-alt-(5,6-difluoro-4,7-di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole)])
Alkyl/Alkoxy-Substituted Analogues
PTTBTz-OR (Poly[2-octyl-5,6-bis(octyloxy)-4-(thieno[3,2-b]thiophen-2-yl)-2H-benzo[d][1,2,3]triazole])
- Substituents : 5,6-bis(octyloxy), linear octyl chain.
- Properties : Shows a hole mobility of 8.39 × 10⁻³ cm² V⁻¹ s⁻¹ after annealing at 260 °C. Alkoxy groups improve solubility but reduce crystallinity compared to fluorinated derivatives .
- Application : OFETs with moderate performance.
BTzDTBT (Non-fluorinated analogue)
Bromothiophene-Functionalized Derivatives
4,7-Bis(5-bromothiophen-2-yl)-5,6-difluoro-2-(2-hexyldecyl)-2H-benzo[d][1,2,3]triazole
- Substituents : 5,6-difluoro, branched 2-hexyldecyl chain, bromothiophene at 4,7-positions.
- Properties: Molecular weight 701.57 g/mol (CAS 1887135-96-7). Bromine atoms enable further functionalization via Suzuki or Stille coupling. Used as a monomer for photovoltaic polymers .
- Application : Intermediate for high-efficiency solar cell materials.
Key Data Table
Critical Analysis of Structural Effects
- Fluorination : Fluorine atoms enhance electron-withdrawing capacity, reducing HOMO/LUMO levels and improving charge transport (e.g., PTTBTz-F vs. PTTBTz) .
- Alkyl Chains : Linear chains (e.g., heptadecan-9-yl) improve solubility but may reduce crystallinity. Branched chains (e.g., 2-hexyldecyl) balance solubility and film morphology .
- Bromothiophene Functionalization : Enables cross-coupling for extended π-conjugation, critical for light-harvesting in solar cells .
Biological Activity
5,6-Difluoro-2-(heptadecan-9-yl)-2H-benzo[d][1,2,3]triazole is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article focuses on the biological activity of this compound, synthesizing data from various studies and sources to provide a comprehensive overview.
Molecular Characteristics
- IUPAC Name : 5,6-Difluoro-2-(heptadecan-9-yl)-2H-benzo[d][1,2,3]triazole
- Molecular Formula : C23H37F2N3
- CAS Number : 2241425-12-5
- Molecular Weight : 395.57 g/mol
Structural Representation
The compound features a triazole ring with two fluorine atoms and a long heptadecan-9-yl side chain, which may influence its biological interactions and solubility properties.
Antimicrobial Activity
Research has indicated that various benzo[d][1,2,3]triazole derivatives exhibit antimicrobial properties. For instance, compounds similar to 5,6-difluoro derivatives have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of fluorine atoms is often linked to increased lipophilicity, enhancing membrane penetration and antimicrobial efficacy .
Antiviral Properties
Triazole compounds are recognized for their antiviral activities. Studies have demonstrated that certain triazole derivatives can inhibit viral replication. For example, derivatives with similar structural motifs have been reported to possess anti-HIV activity with effective concentrations in the low micromolar range . The mechanism often involves interference with viral enzymes or host cell pathways critical for viral life cycles.
Anticancer Potential
The anticancer potential of triazole compounds has been explored extensively. Some studies suggest that 5,6-difluoro derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, research indicates that triazole compounds can inhibit cell proliferation in various cancer cell lines by modulating the expression of genes related to cell cycle regulation .
Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against S. aureus and E. coli | |
| Antiviral | Inhibitory effects on HIV replication | |
| Anticancer | Induces apoptosis in cancer cell lines |
Case Study 1: Antiviral Activity
In a study focusing on the antiviral properties of triazole derivatives, compounds similar to 5,6-difluoro-2-(heptadecan-9-yl)-2H-benzo[d][1,2,3]triazole were synthesized and tested against HIV. The results indicated that these compounds inhibited viral replication effectively at concentrations ranging from 0.056 to 0.52 µM .
Case Study 2: Anticancer Activity
A separate investigation into the anticancer effects of benzo[d][1,2,3]triazole derivatives revealed that certain modifications led to significant reductions in cell viability across various cancer types. The study emphasized the role of the heptadecan-9-yl side chain in enhancing the compound's ability to penetrate lipid membranes of cancer cells .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
